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Abstract
3-Iodo-1H-indazol-7-amine is a heterocyclic aromatic compound of significant interest in

medicinal chemistry and drug discovery. As a substituted indazole, it serves as a versatile

scaffold for the synthesis of novel therapeutic agents, particularly in oncology.[1][2] This

technical guide provides a comprehensive overview of the core physicochemical properties of

3-Iodo-1H-indazol-7-amine, offering insights for researchers, medicinal chemists, and drug

development professionals. The document details its structural characteristics, spectral

properties, and safety considerations, and outlines standard experimental protocols for its

characterization. Due to the specificity of this molecule, where direct experimental data is not

publicly available, this guide employs expert analysis, drawing upon data from closely related

structural analogs to provide reliable estimations and procedural guidance, ensuring a

trustworthy and authoritative resource for laboratory applications.

Introduction: The Indazole Scaffold in Drug
Discovery
The indazole ring system is a privileged bicyclic heteroaromatic structure renowned for its wide

range of pharmacological activities. Its unique arrangement of nitrogen atoms allows for diverse

intermolecular interactions, making it a cornerstone in the design of kinase inhibitors, anti-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1592889?utm_src=pdf-interest
https://www.benchchem.com/product/b1592889?utm_src=pdf-body
https://www.benchchem.com/product/b1592889?utm_src=pdf-body
https://www.researchgate.net/publication/370748858_Design_Synthesis_and_Antitumor_Activity_of_1H-indazole-3-amine_Derivatives
https://www.researchgate.net/publication/360597236_Discovery_of_1H-indazole-6-amine_derivatives_as_anticancer_agents_Simple_but_Effective
https://www.benchchem.com/product/b1592889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cancer agents, and other therapeutics.[3] The introduction of specific substituents, such as an

iodine atom at the C3 position and an amine group at the C7 position, precisely modulates the

molecule's electronic and steric properties. This functionalization is critical for tuning target

binding affinity, selectivity, and pharmacokinetic profiles. 3-Iodo-1H-indazol-7-amine, in

particular, combines a reactive iodine atom—ideal for cross-coupling reactions like Suzuki or

Heck—with an amino group that can serve as a key hydrogen bond donor or a point for further

derivatization.[4] Understanding its fundamental physicochemical properties is therefore the

first and most critical step in its rational application in drug design and synthesis campaigns.

Core Physicochemical Properties
A summary of the key physicochemical data for 3-Iodo-1H-indazol-7-amine is presented

below. This data is compiled from chemical supplier information and computational predictions,

providing a foundational dataset for laboratory use.

Property Value Source

CAS Number 1000340-82-8 [5][6]

Molecular Formula C₇H₆IN₃ [6][7][8]

Molecular Weight 259.05 g/mol [6][7][8][9]

Physical Form Solid [6]

IUPAC Name 3-iodo-1H-indazol-7-amine [6]

Synonyms 7-Amino-3-iodoindazole [10][11]

Storage Temperature 2-8 °C, under inert gas [6][12]

Note: Experimental values for properties such as melting point, boiling point, and pKa are not

widely reported for this specific isomer. The following sections provide guidance on their

determination and expected ranges based on analogous compounds.

Structural and Spectroscopic Characterization
The definitive identification and purity assessment of 3-Iodo-1H-indazol-7-amine rely on a

combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the benzene ring portion of the indazole core, as well as a broad signal for the

amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are

diagnostic for the 7-amino substitution pattern.

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the

seven carbon atoms in the molecule. The carbon atom attached to the iodine (C3) will be

significantly shifted downfield.

While specific spectral data for 3-Iodo-1H-indazol-7-amine is not publicly indexed, data for

related compounds like 3-iodo-7-methoxy-1H-indazole can serve as a reference for expected

chemical shift regions.[13][14]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.

Methodology: Electrospray ionization (ESI) is a suitable method for this compound.

Expected Result: In positive ion mode, the spectrum should show a prominent peak for the

protonated molecule [M+H]⁺ at m/z 259.9. The characteristic isotopic pattern of iodine (a

single major isotope ¹²⁷I) simplifies the interpretation. For the related 5-amino-3-iodo

(1H)indazole, the [M+H]⁺ ion was observed at m/z 259.9, confirming this expectation.[7]

Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.

Expected Peaks:

N-H Stretching: Broad peaks in the range of 3300-3500 cm⁻¹ are characteristic of the

primary amine (-NH₂) group.
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C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600

cm⁻¹ region.

N-H Bending: A signal around 1600-1650 cm⁻¹ is typical for the scissoring vibration of the

amine group.

Experimental Protocols for Physicochemical
Determination
For researchers requiring precise experimental values, the following standard protocols are

recommended.

Melting Point Determination
The melting point is a crucial indicator of purity.

Protocol:

Load a small, dry sample of 3-Iodo-1H-indazol-7-amine into a capillary tube, sealed at one

end.

Place the tube in a calibrated melting point apparatus.

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

Record the temperature range from the appearance of the first liquid drop to the complete

liquefaction of the solid.

Causality: A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically

depress and broaden the melting range. For context, the related compound 1H-Indazol-7-

amine has a melting point of 151-155 °C.

Solubility Assessment
Understanding solubility is vital for reaction setup, formulation, and biological assays.

Protocol:
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To 1 mg of the compound in a vial, add 100 µL of the test solvent (e.g., water, DMSO,

ethanol, methanol, dichloromethane).

Vortex the mixture for 1 minute at room temperature.

Visually inspect for undissolved solid. If dissolved, the solubility is >10 mg/mL.

If not fully dissolved, continue adding solvent in known increments until dissolution is

achieved to quantify the solubility.

Expertise & Experience: Indazole derivatives of this type are typically poorly soluble in water

but show good solubility in polar aprotic solvents like DMSO and DMF. This is due to the

rigid, aromatic core and the presence of both hydrogen bond donors and acceptors.

The workflow for solubility testing is a self-validating system, starting from a high concentration

and proceeding through serial dilution until a clear solution is obtained.
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Solubility Determination Workflow

Weigh 1 mg of Compound

Add 100 µL of Solvent
(e.g., DMSO)

Vortex for 1 min

Visually Inspect

Fully Dissolved?
Solubility > 10 mg/mL

Yes

Solid Remains

No

Calculate Solubility Add More Solvent
(Incremental Volume)

Click to download full resolution via product page

Caption: Workflow for quantitative solubility assessment.

Synthesis and Reactivity
While a specific synthesis for 3-Iodo-1H-indazol-7-amine is not detailed in the cited literature,

a plausible and authoritative route can be constructed based on established indazole
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chemistry.[4] The synthesis logically starts from a commercially available precursor and

proceeds through functional group manipulations.

Plausible Synthetic Pathway

7-Nitro-1H-indazole

Reduction
(e.g., H₂, Pd/C or Fe/NH₄Cl)

1H-Indazol-7-amine

Iodination
(e.g., I₂, KOH in DMF)

3-Iodo-1H-indazol-7-amine

Click to download full resolution via product page

Caption: A logical synthetic route to the target compound.

This proposed pathway follows established chemical principles:

Reduction of the Nitro Group: The synthesis would likely begin with 7-nitro-1H-indazole. The

nitro group is a robust precursor to an amine and can be selectively reduced using standard

conditions such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., iron

powder in the presence of ammonium chloride).[7]
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Regioselective Iodination: The resulting 1H-indazol-7-amine is then subjected to iodination.

The indazole ring is activated towards electrophilic substitution. Using iodine in the presence

of a base like potassium hydroxide (KOH) in a solvent like DMF is a common and effective

method for the regioselective iodination at the C3 position.[15] This step is self-validating as

the reaction progress can be monitored by TLC or LC-MS until the starting material is

consumed.

Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling 3-
Iodo-1H-indazol-7-amine.

Hazard Class GHS Statement Precautionary Measures

Acute Oral Toxicity H302: Harmful if swallowed

P270: Do not eat, drink or

smoke when using this

product.[6][16]

Skin Irritation H315: Causes skin irritation
P280: Wear protective gloves.

[6][16]

Eye Irritation
H319: Causes serious eye

irritation

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water...[6]

Respiratory Irritation
H335: May cause respiratory

irritation
P261: Avoid breathing dust.[6]

Handling Recommendations:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves.

Avoid generating dust.

Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra01147b
https://www.benchchem.com/product/b1592889?utm_src=pdf-body
https://www.benchchem.com/product/b1592889?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/chemscenellcpreferredpartner/ciah98d1e30e
https://www.tcichemicals.com/BE/en/sds/A3355_EU_6N.pdf
https://www.sigmaaldrich.com/US/en/product/chemscenellcpreferredpartner/ciah98d1e30e
https://www.tcichemicals.com/BE/en/sds/A3355_EU_6N.pdf
https://www.sigmaaldrich.com/US/en/product/chemscenellcpreferredpartner/ciah98d1e30e
https://www.sigmaaldrich.com/US/en/product/chemscenellcpreferredpartner/ciah98d1e30e
https://www.sigmaaldrich.com/US/en/product/chemscenellcpreferredpartner/ciah98d1e30e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
3-Iodo-1H-indazol-7-amine is a valuable building block for chemical synthesis and drug

discovery. This guide has synthesized available data and provided expert-driven protocols to

establish a comprehensive physicochemical profile. By understanding its structure, reactivity,

and handling requirements, researchers can confidently and safely incorporate this compound

into their workflows. The application of authoritative, standard methodologies for

characterization ensures the integrity and reproducibility of experimental outcomes,

accelerating the path from molecular design to innovative therapeutic solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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